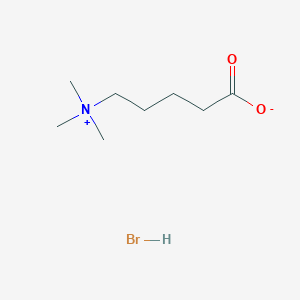
delta-Valerobetaine (hydrobromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-Valerobetaine (hydrobromide) is a naturally occurring metabolite known for its diverse biological activitiesThis compound has gained attention due to its potential roles in various physiological processes, including its impact on metabolism and its cytotoxic effects on certain cancer cells .
准备方法
Delta-Valerobetaine (hydrobromide) can be synthesized through microbial fermentation processes. It is produced by diverse bacterial species from the amino acid lysine via known microbial enzymes . Industrial production methods typically involve the cultivation of specific bacterial strains under controlled conditions to optimize the yield of delta-Valerobetaine. The compound is then extracted and purified for further use .
化学反应分析
Delta-Valerobetaine (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of delta-Valerobetaine.
Reduction: Reduction reactions can convert delta-Valerobetaine into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in delta-Valerobetaine are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Delta-Valerobetaine (hydrobromide) has several scientific research applications:
Chemistry: It is used as a model compound to study betaine chemistry and its interactions with other molecules.
作用机制
The mechanism of action of delta-Valerobetaine (hydrobromide) involves its interaction with mitochondrial pathways. It has been shown to induce apoptosis in cancer cells through the activation of the PINK1/Parkin pathway, leading to mitochondrial dysfunction and cell death . Additionally, delta-Valerobetaine inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels, which can contribute to its obesogenic effects .
相似化合物的比较
Delta-Valerobetaine (hydrobromide) can be compared with other similar compounds such as:
Betaine: Both compounds are betaines, but delta-Valerobetaine has unique biological activities not observed in betaine.
Gamma-Butyrobetaine: This compound is structurally similar but has different metabolic and physiological effects.
Trimethylamine N-oxide (TMAO): Delta-Valerobetaine is a precursor of TMAO, which is associated with cardiovascular disease risk.
Delta-Valerobetaine stands out due to its dual role in promoting obesity and exhibiting cytotoxic effects on cancer cells, highlighting its unique biological significance .
属性
分子式 |
C8H18BrNO2 |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
5-(trimethylazaniumyl)pentanoate;hydrobromide |
InChI |
InChI=1S/C8H17NO2.BrH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H |
InChI 键 |
RPEYJGAXSPKPAL-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCCCC(=O)[O-].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
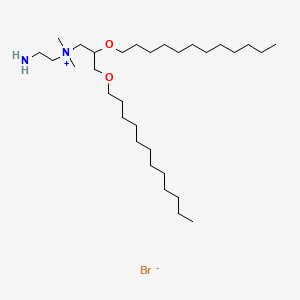
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
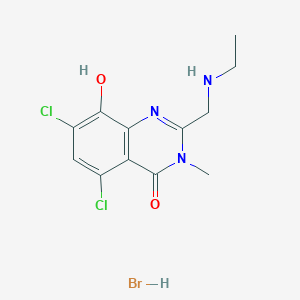
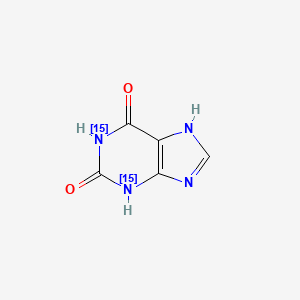

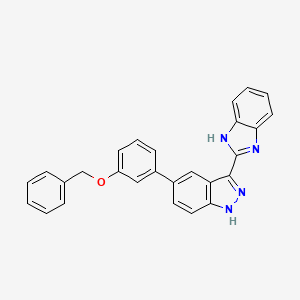
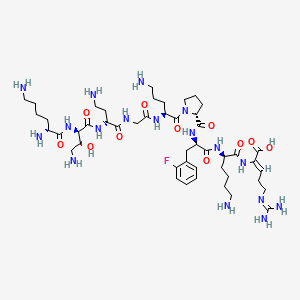


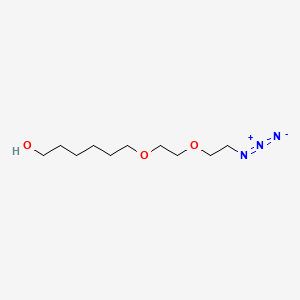
![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)
